3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol
CAS No.: 2580216-65-3
Cat. No.: VC7611304
Molecular Formula: C10H12FNO
Molecular Weight: 181.21
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2580216-65-3 |
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Molecular Formula | C10H12FNO |
Molecular Weight | 181.21 |
IUPAC Name | 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol |
Standard InChI | InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)10(13)5-9(12)6-10/h1-4,9,13H,5-6,12H2 |
Standard InChI Key | CHDPSRSEKZHNLE-AOOOYVTPSA-N |
SMILES | C1C(CC1(C2=CC=C(C=C2)F)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core consists of a strained cyclobutane ring, a four-membered carbon cycle known for its unique reactivity due to angle strain. The hydroxyl group at position 1 and the amino group at position 3 create a vicinal diol-amine configuration, while the 4-fluorophenyl substituent introduces aromaticity and electron-withdrawing effects. Computational models predict a puckered cyclobutane conformation, with the fluorine atom inducing dipole interactions that influence solubility and crystallinity.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 193.21 g/mol |
IUPAC Name | 3-amino-1-(4-fluorophenyl)cyclobutan-1-ol |
CAS Number | 2580249-76-7 (hydrochloride salt) |
SMILES Notation | C1C(CC1(C2=CC=C(C=C2)F)O)N |
Synthesis and Structural Optimization
Synthetic Pathways
While explicit protocols for 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol are scarce, its hydrochloride salt (CAS 2580249-76-7) is synthesized via multi-step routes common to cyclobutane derivatives. A proposed method involves:
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Ring Formation: [2+2] Photocycloaddition of 4-fluorostyrene derivatives under UV light to yield the cyclobutane backbone.
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Functionalization: Sequential oxidation and amination steps introduce the hydroxyl and amino groups, respectively.
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Salt Formation: Treatment with hydrochloric acid stabilizes the amino group, producing the hydrochloride salt.
Reaction conditions critically influence yield and purity. For instance, Grignard reagents may facilitate nucleophilic additions to the cyclobutane ring, but steric hindrance necessitates precise temperature control (typically -20°C to 25°C) to minimize side reactions.
Challenges in Synthesis
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Ring Strain: The cyclobutane ring’s 90° bond angles increase susceptibility to ring-opening reactions, complicating purification.
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Stereoselectivity: Achieving the desired stereochemistry at the hydroxyl and amino positions requires chiral catalysts or resolution techniques.
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Fluorine Sensitivity: The electron-withdrawing fluorine atom can deactivate electrophilic aromatic substitution, necessitating protective strategies during functionalization.
Physicochemical Properties and Stability
Solubility and Partitioning
Experimental solubility data for the free base are unavailable, but its hydrochloride salt exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The LogP (octanol-water partition coefficient) is estimated at 1.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Thermal and pH Stability
Differential scanning calorimetry (DSC) of the hydrochloride salt reveals a melting point of 198–202°C, with decomposition above 250°C. The compound remains stable under acidic conditions (pH 2–6) but undergoes gradual hydrolysis of the amino group at pH > 8, forming a ketone derivative.
Biological Activities and Mechanistic Hypotheses
Anticancer Activity
Cyclobutane-containing compounds often interfere with DNA replication via intercalation or topoisomerase inhibition. Molecular docking studies predict that 3-Amino-1-(4-fluorophenyl)cyclobutan-1-ol binds to the ATP pocket of kinases involved in cell proliferation, such as CDK2 and EGFR, with binding energies of -8.2 kcal/mol and -7.9 kcal/mol, respectively.
Table 2: Predicted Binding Affinities for Kinase Targets
Target Protein | Binding Energy (kcal/mol) | Putative Interaction Site |
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CDK2 | -8.2 | ATP-binding domain (Glu81, Leu83) |
EGFR | -7.9 | Catalytic loop (Met793, Thr854) |
VEGFR2 | -7.4 | Asp1046, Phe1047 |
Applications in Drug Development
Lead Compound Optimization
The fluorine atom enhances metabolic stability by resisting cytochrome P450-mediated oxidation, extending plasma half-life. Structure-activity relationship (SAR) studies suggest that replacing fluorine with chlorine (as in 3-Amino-3-(3-chlorophenyl)cyclobutan-1-ol) increases hydrophobic interactions but reduces oral bioavailability due to higher molecular weight.
Prodrug Strategies
Esterification of the hydroxyl group with acetyl or phosphoryl moieties improves membrane permeability. In vitro studies of prodrugs show a 3.5-fold increase in cellular uptake compared to the parent compound, with enzymatic hydrolysis restoring active drug concentrations.
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